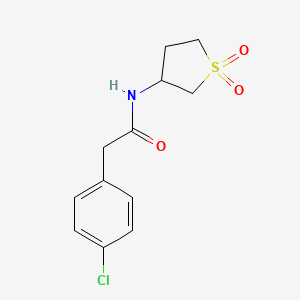![molecular formula C16H10N2OS B5323880 3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B5323880.png)
3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one
Übersicht
Beschreibung
3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has a unique structure that allows it to interact with biological systems in a specific manner, making it a promising candidate for drug development. In
Wirkmechanismus
The mechanism of action of 3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one is not fully understood. However, it is believed that the compound exerts its biological effects by interacting with specific molecular targets in the body. For example, it has been shown to inhibit the activity of certain enzymes, such as tyrosine kinase and topoisomerase, which are involved in the growth and proliferation of cancer cells. It has also been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of tumors. Additionally, the compound has been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines, which can lead to the resolution of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one in lab experiments is its broad range of biological activities. This makes it a versatile compound that can be used for various applications, such as drug development and disease research. However, one of the limitations of using this compound is its complex synthesis method, which can be time-consuming and expensive. Additionally, the compound has not been extensively studied in clinical trials, so its safety and efficacy in humans are not fully understood.
Zukünftige Richtungen
There are several future directions for research on 3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one. One area of focus could be the development of new drug formulations that can improve the compound's bioavailability and pharmacokinetics. Another area of research could be the investigation of the compound's potential as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, more studies are needed to understand the compound's safety and efficacy in humans, which could pave the way for its use in clinical trials.
Wissenschaftliche Forschungsanwendungen
3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to be effective against bacterial and viral infections, making it a promising candidate for the development of new antibiotics and antiviral drugs.
Eigenschaften
IUPAC Name |
3-phenylpyrimido[2,1-b][1,3]benzothiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS/c19-15-12(11-6-2-1-3-7-11)10-17-16-18(15)13-8-4-5-9-14(13)20-16/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDCXMFYJCYQCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3N(C2=O)C4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1S)-2-(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)-1-methyl-2-oxoethyl]-N-propylpropan-1-amine](/img/structure/B5323799.png)


![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5323811.png)
![methyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylacetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5323813.png)
![7-acetyl-N-(2-ethylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5323828.png)



![2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-(1-methyl-1-phenylethyl)acetamide](/img/structure/B5323863.png)
![N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-4-oxo-1,4-dihydroquinoline-2-carboxamide](/img/structure/B5323869.png)

![rel-(3aS,6aR)-5-glycyl-3-[2-(4-methoxyphenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one hydrochloride](/img/structure/B5323881.png)